N-トリチルロサルタン-d4

説明

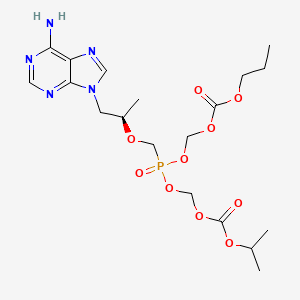

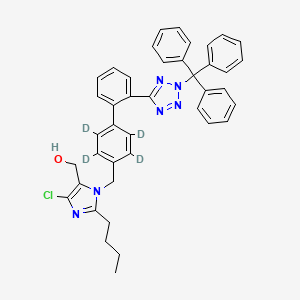

“N-Trityl Losartan-d4” is a biochemical used for proteomics research . It has a molecular formula of C41H33D4ClN6O and a molecular weight of 669.25 .

Synthesis Analysis

The synthesis of “N-Trityl Losartan-d4” is not explicitly mentioned in the search results. However, a practical and efficient process for the preparation of losartan, an antihypertensive drug, has been developed with an overall yield of 58.6% . The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) .

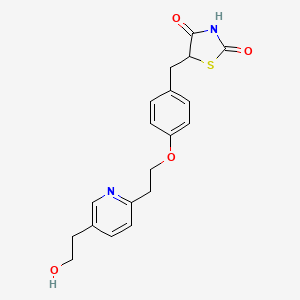

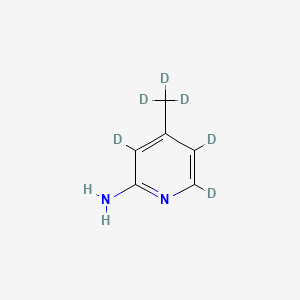

Molecular Structure Analysis

The molecular structure of “N-Trityl Losartan-d4” is complex, with a molecular formula of C41H33D4ClN6O . The structures of the starting bromide and the intermediates in the synthesis were confirmed on the basis of the detailed analysis of the 1H-and 13C-NMR results .

Chemical Reactions Analysis

The specific chemical reactions involving “N-Trityl Losartan-d4” are not detailed in the search results. However, it’s known that losartan and its derivatives are involved in the inhibition of the angiotensin II-induced cardiac remodeling .

Physical And Chemical Properties Analysis

“N-Trityl Losartan-d4” has a molecular weight of 667.2 g/mol . It has a computed XLogP3-AA of 10.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 . Its exact mass is 666.2811944 g/mol, and its monoisotopic mass is 666.2811944 g/mol .

科学的研究の応用

私は「N-トリチルロサルタン-d4」または「トリチロサルタン-d4」の科学研究への応用について調査しましたが、残念ながら、この化合物の特定の応用に関する情報は限られています。 入手可能なリソースでは、主にプロテオミクス研究のための生化学物質として、または認定基準物質としての化合物の購入について説明しています . さらに、新しい安定した常磁性試薬、スピンラベル、スピンプローブの合成の進歩に関連する、トリチルラジカル全般に関する情報があります .

Safety and Hazards

While specific safety and hazard information for “N-Trityl Losartan-d4” is not available, general safety measures for handling chemicals include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

N-Trityl Losartan-d4, also known as Trityllosartan-d4, primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a potent and selective receptor involved in the regulation of blood pressure .

Mode of Action

N-Trityl Losartan-d4 acts as an antagonist of the AT1 receptor . It prevents the binding of angiotensin II to the AT1 receptor, which is typically found in tissues like vascular smooth muscle and the adrenal gland . This interaction blocks the activity of the angiotensin I-converting enzyme (ACE) and inhibits its intracellular signaling .

Result of Action

The molecular and cellular effects of N-Trityl Losartan-d4’s action primarily involve the relaxation and dilation of blood vessels . By blocking the AT1 receptor, the compound prevents the vasoconstrictive effects of Ang II, leading to a decrease in blood pressure .

特性

IUPAC Name |

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3/i24D,25D,26D,27D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPGGBNMTNDKEY-ZTHNUDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

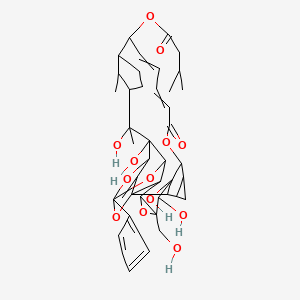

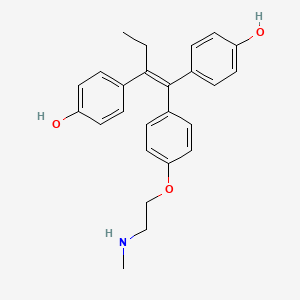

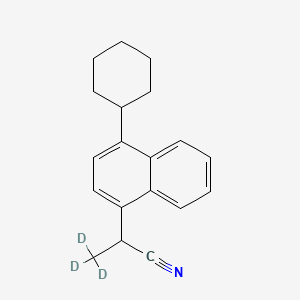

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

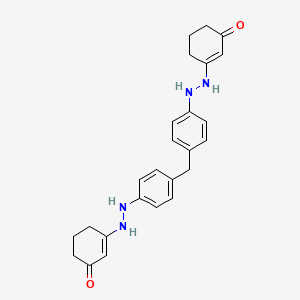

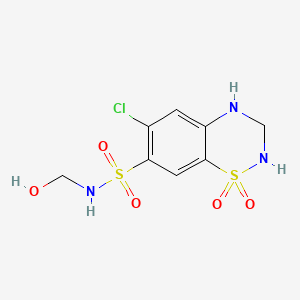

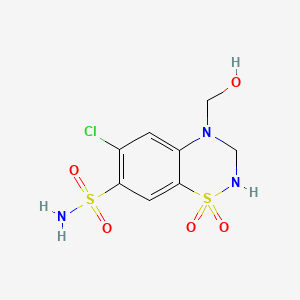

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]](/img/structure/B565306.png)

![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)